molecular formula C10H13ClN2O B7801248 Serotonin hydrochloride CAS No. 21591-86-6

Serotonin hydrochloride

Cat. No.: B7801248
CAS No.: 21591-86-6
M. Wt: 212.67 g/mol
InChI Key: MDIGAZPGKJFIAH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Serotonin, also known as 5-hydroxytryptamine (5-HT), is a monoamine neurotransmitter . It primarily targets the serotonin receptors in the central nervous system (CNS) and the gastrointestinal tract . These receptors are classified into seven families: 5-HT1, 5-HT2, 5-HT3, 5-HT4, 5-HT5, 5-HT6, and 5-HT7 . Each receptor type plays a unique role in regulating various physiological and psychological processes .

Mode of Action

Serotonin is stored within the vesicles of presynaptic neurons . When stimulated by nerve impulses, serotonin is released as a neurotransmitter into the synapse, reversibly binding to the postsynaptic receptor to induce a nerve impulse on the postsynaptic neuron . This interaction with its targets leads to various changes in the body, depending on the specific receptor type it binds to .

Biochemical Pathways

Serotonin is synthesized from its precursor amino acid L-tryptophan . The first step involves the conversion of L-tryptophan to 5-hydroxytryptophan by the enzyme L-tryptophan hydroxylase (TPH) . This enzyme provides the rate-limiting step for serotonin synthesis . The subsequent metabolic step involves the decarboxylation of 5-hydroxytryptophan by the action of the cytosolic enzyme L-aromatic amino acid decarboxylase .

Pharmacokinetics

It’s known that serotonin is metabolized primarily by the outer mitochondrial membrane enzymemonoamine oxidase (MAO) . Both subtypes of this enzyme, MAO-A and MAO-B, have a widespread occurrence in the brain and in peripheral tissues . The metabolites of serotonin are then excreted by the kidneys .

Result of Action

Serotonin plays a key role in mood regulation, reducing feelings of depression and anxiety and increasing feelings of joy or happiness . It also plays a role in other aspects of health, including sleep regulation, bowel movements, blood clotting, nausea, appetite, bone health, sex drive, learning, memory, and cognition .

Action Environment

The action of serotonin is influenced by various environmental factors. For instance, the production of serotonin can be affected by the availability of its precursor, L-tryptophan .

Biochemical Analysis

Biochemical Properties

Serotonin hydrochloride interacts with a variety of enzymes, proteins, and other biomolecules. It is produced in the central nervous system (CNS), specifically in the brainstem’s raphe nuclei, the skin’s Merkel cells, pulmonary neuroendocrine cells, and the tongue’s taste receptor cells . It is also involved in the activation of several serotonin receptor families, including 5-HT 1, 5-HT 2, 5-HT 3, 5-HT 4, 5-HT 5, 5-HT 6, and 5-HT 7 .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can alter the expression of genes related to mitochondrial function and dynamics in neurons .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to specific receptors, leading to the activation or inhibition of enzymes and changes in gene expression . For example, all serotonin receptors, except 5-HT 3, are G-protein coupled, seven transmembrane receptors that activate an intracellular second messenger cascade .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. It has been observed that this compound can alter the cytosolic and mitochondrial calcium in neurons over time . Moreover, it has been found that this compound can have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been observed that this compound can cause a reduction in appetite, while lower levels may do the opposite . High doses of this compound can cause physical and psychological health issues .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from the amino acid L-tryptophan by a short metabolic pathway consisting of two enzymes, tryptophan hydroxylase (TPH) and aromatic amino acid decarboxylase (DDC), and the coenzyme pyridoxal phosphate .

Transport and Distribution

This compound is transported and distributed within cells and tissues using sodium and chloride gradients to drive reuptake of serotonin into presynaptic neurons . It is stored in blood platelets and is released during agitation and vasoconstriction, where it then acts as an agonist to other platelets .

Subcellular Localization

This compound is localized in specific compartments or organelles within the cell. It is the only serotonin receptor specifically expressed in the central nervous system, where it is detected very early in embryonic life and modulates key neurodevelopmental processes, from neuronal migration to brain circuit refinement . Its predominant localization in the primary cilium of neurons and astrocytes is also unique among the serotonin receptor subtypes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Serotonin hydrochloride can be synthesized through the hydroxylation of tryptophan, followed by decarboxylation. The process involves the enzyme tryptophan hydroxylase converting tryptophan to 5-hydroxytryptophan, which is then decarboxylated by aromatic L-amino acid decarboxylase to produce serotonin . The hydrochloride salt is formed by reacting serotonin with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound typically involves the same biochemical pathway but on a larger scale. The process is optimized for higher yields and purity, often using advanced bioreactors and purification techniques .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form 5-hydroxyindoleacetic acid.

    Reduction: It can be reduced to form tryptamine.

    Substitution: Various substitution reactions can occur at the hydroxyl group or the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like acyl chlorides or alkyl halides are often used for substitution reactions.

Major Products:

Scientific Research Applications

Serotonin hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Dopamine: Another monoamine neurotransmitter involved in reward and pleasure mechanisms.

    Norepinephrine: A neurotransmitter involved in the body’s fight-or-flight response.

    Melatonin: A hormone derived from serotonin that regulates sleep-wake cycles.

Comparison:

    Uniqueness: Serotonin hydrochloride is unique in its ability to regulate mood, cognition, and various physiological processes.

Properties

IUPAC Name

3-(2-aminoethyl)-1H-indol-5-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12N2O.ClH/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;/h1-2,5-6,12-13H,3-4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIGAZPGKJFIAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80165186
Record name 5-Hydroxytryptamine hydrochloride
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Molecular Weight

212.67 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Hygroscopic solid; [Merck Index] Hygroscopic powder; [Alfa Aesar MSDS]
Record name Serotonin hydrochloride
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Solubility

>31.9 [ug/mL] (The mean of the results at pH 7.4)
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

153-98-0, 21591-86-6
Record name Serotonin hydrochloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1H-Indol-5-ol, 3-(2-aminoethyl)-, hydrochloride (1:?)
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URL https://commonchemistry.cas.org/detail?cas_rn=21591-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Serotonin hydrochloride
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Record name 3-(2-Aminoethyl)indol-5-ol hydrochloride
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Record name 5-Hydroxytryptamine hydrochloride
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Record name Serotonin hydrochloride
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Record name SEROTONIN HYDROCHLORIDE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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